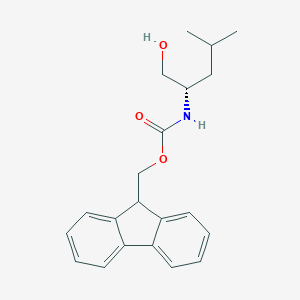

Fmoc-L-leucinol

Übersicht

Beschreibung

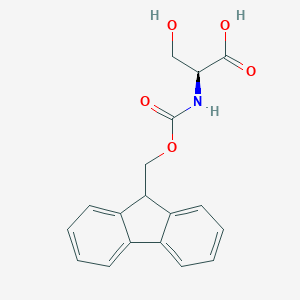

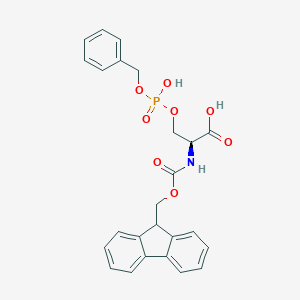

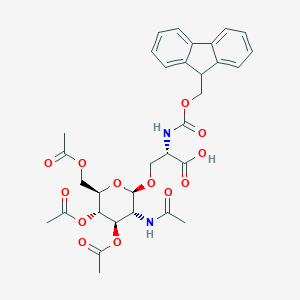

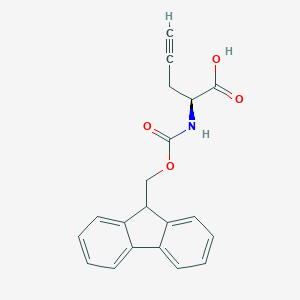

Fmoc-L-leucinol is an Fmoc protected leucine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Leucine is one of the more simple amino acids with an isobutyl group as the side chain .

Synthesis Analysis

Fmoc-L-leucinol is synthesized using Fmoc-based peptide synthesis . This method is the method of choice for producing these compounds . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Molecular Structure Analysis

The molecular formula of Fmoc-L-leucinol is C21H25NO3 . Its molecular weight is 339.4 g/mol . The structure includes a fluorenyl group, which has strong absorbance in the ultraviolet region .Physical And Chemical Properties Analysis

The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties . This was ascertained first through visual observation of concentration dependent solution behavior and then confirmed by tensiometry measurements .Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

Fmoc-L-leucinol: is used in photoaffinity labeling to study cellular targets and protein-protein interactions. It contains a diazirine group that, upon UV light irradiation, forms a covalent bond with the target molecule, allowing for precise mapping of molecular interactions .

Peptide Synthesis

This compound serves as a building block in peptide synthesis. It reacts with functionalized α-amino acid hydrochloride salts to synthesize various oligopeptides, including cyclic depsipeptides like sansalvamide A, found in marine fungus .

Antibacterial Hydrogels

Fmoc-L-leucinol: is used to create amino acid-based hydrogels with broad-spectrum antibacterial properties. These hydrogels are formed by self-assembly and are considered promising alternatives to traditional antibacterial treatments .

Protecting Group in Peptide Synthesis

The Fmoc group is widely utilized as an amine protecting group in peptide synthesis due to its hydrophobicity and aromaticity, which promote hydrophobic and π-π stacking interactions essential for peptide chain formation .

Gelation Studies

Fmoc-modified amino acids, including Fmoc-L-leucinol , are studied for their gelation properties. The presence of the Fmoc moiety can induce gelation in low molecular weight gels (LMWGs), which have potential biomedical applications .

Bio-Inspired Materials

The intrinsic properties of Fmoc groups, such as their ability to promote self-assembly through hydrophobic interactions, make Fmoc-L-leucinol a valuable component in the design of bio-inspired materials .

Wirkmechanismus

Target of Action

Fmoc-L-leucinol primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism .

Mode of Action

Fmoc-L-leucinol acts as a selective modulator of PPARγ . It activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone, a potent synthetic agonist . The compound’s interaction with PPARγ results in changes in gene expression that influence metabolic processes .

Biochemical Pathways

Fmoc-L-leucinol affects the PPARγ pathway , which has downstream effects on adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism . By modulating this pathway, Fmoc-L-leucinol can influence various metabolic processes.

Pharmacokinetics

Its bioavailability and cell permeability are likely influenced by its lipophilic nature and its ability to form stable complexes with proteins .

Result of Action

Fmoc-L-leucinol improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice . This suggests that it may have potential therapeutic applications in the treatment of insulin resistance and type 2 diabetes. Moreover, Fmoc-L-leucinol has a lower adipogenic activity, meaning it induces less fat production compared to full agonists .

Action Environment

The action of Fmoc-L-leucinol can be influenced by various environmental factors. For instance, its self-assembly into functional materials can be affected by initial chemical and thermal inputs . These inputs can force the monomers to follow different assembly pathways, resulting in soft materials with distinct molecular arrangements . The dynamics of this process can be tuned chemically or thermally to control the formation and stability of these materials .

Safety and Hazards

The safety data sheet for L(+)-Leucinol, a related compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and not to release it into the environment .

Zukünftige Richtungen

There is a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . Therefore, Fmoc-L-leucinol could potentially be used in the synthesis of new peptide drugs.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-leucinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

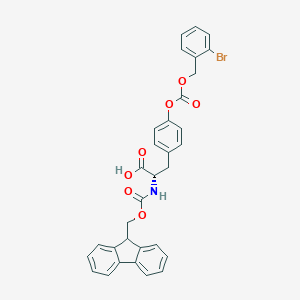

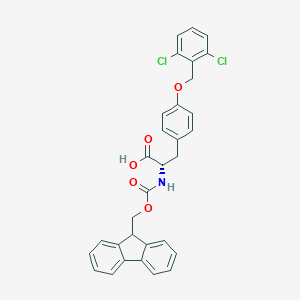

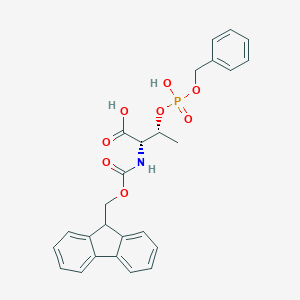

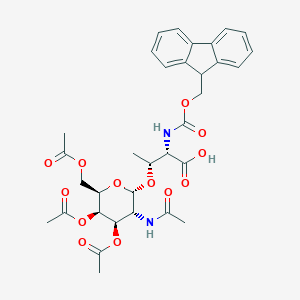

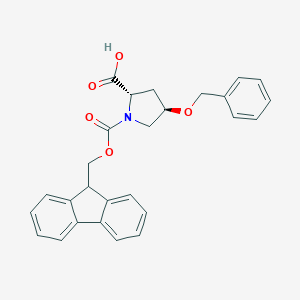

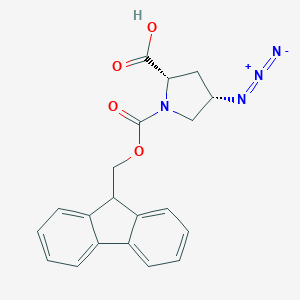

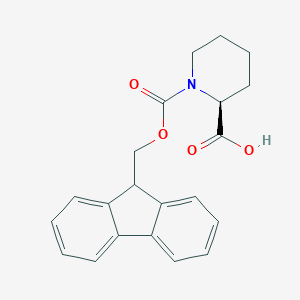

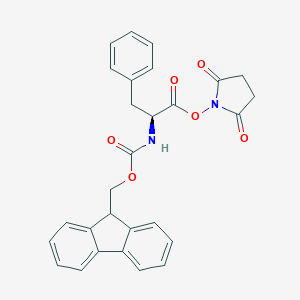

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.